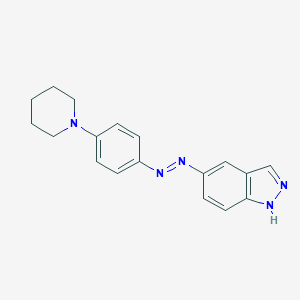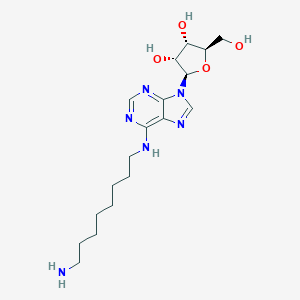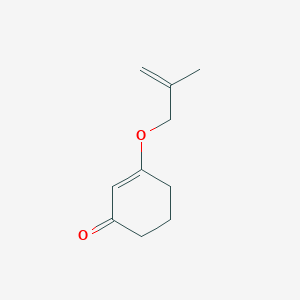
3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one, commonly known as Menthone glycerin acetal (MGA), is a natural compound derived from menthol. It is widely used in the food, cosmetic, and pharmaceutical industries due to its unique flavor and fragrance properties. In
Applications De Recherche Scientifique
3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial, anti-inflammatory, and analgesic properties. 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has also been investigated for its potential use in treating respiratory disorders, such as asthma and chronic obstructive pulmonary disease (COPD). Additionally, 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has been found to have insecticidal properties and can be used as a natural insect repellent.
Mécanisme D'action
The mechanism of action of 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has also been shown to inhibit the growth of bacteria, fungi, and viruses.
Biochemical and Physiological Effects:
3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and colitis. 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has also been found to reduce airway inflammation and improve lung function in animal models of asthma and COPD. Additionally, 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has been found to have insecticidal properties, making it a potential natural insect repellent.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has several advantages for lab experiments. It is a natural compound that is readily available and easy to synthesize. 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one is also relatively stable and has a long shelf life. However, 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has some limitations for lab experiments. It is a volatile compound that can evaporate quickly, making it difficult to handle. Additionally, 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has a strong odor that can interfere with other experiments.
Orientations Futures
There are several future directions for research on 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one. One area of interest is its potential use in treating respiratory disorders, such as asthma and COPD. Further studies are needed to determine the optimal dose and route of administration for 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one in these conditions. Additionally, more research is needed to explore the insecticidal properties of 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one and its potential use as a natural insect repellent. Finally, further studies are needed to fully understand the mechanism of action of 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one and its potential therapeutic applications.
Conclusion:
In conclusion, 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one is a natural compound with unique flavor and fragrance properties. It has been extensively studied for its potential therapeutic applications, including its antimicrobial, anti-inflammatory, and analgesic properties. 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has also been investigated for its potential use in treating respiratory disorders and as a natural insect repellent. While 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand the mechanism of action of 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one and its potential therapeutic applications.
Méthodes De Synthèse
3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one is synthesized by reacting menthol with glycerin in the presence of an acid catalyst. The reaction yields 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one as a colorless liquid with a pleasant minty odor. The purity of 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one can be increased by distillation or chromatography.
Propriétés
IUPAC Name |
3-(2-methylprop-2-enoxy)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(2)7-12-10-5-3-4-9(11)6-10/h6H,1,3-5,7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGTYQSFOUSXKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=O)CCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

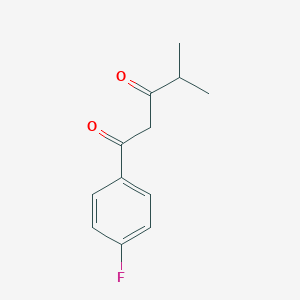

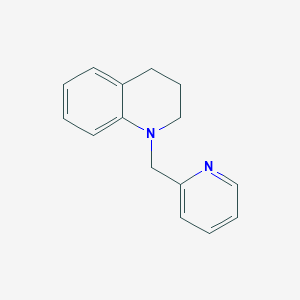
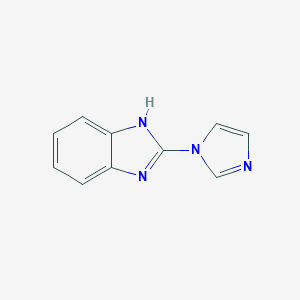
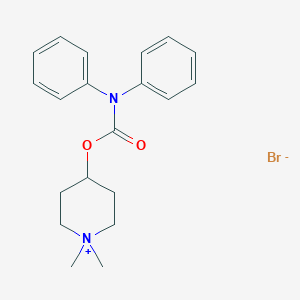
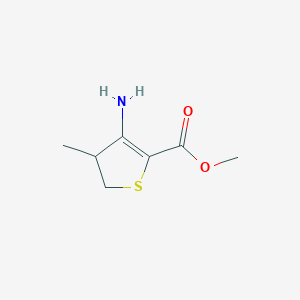
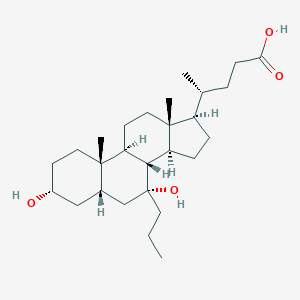
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-3-oxa-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B38490.png)

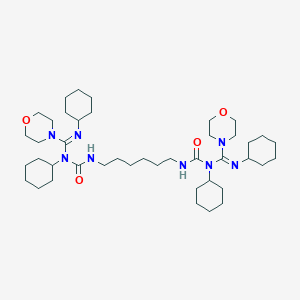
![Isoxazolo[4,5-b]pyridin-3(2H)-one](/img/structure/B38499.png)
![Phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester](/img/structure/B38503.png)
